molecular formula C14H27NO3 B3049036 Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate CAS No. 1909335-87-0

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Cat. No. B3049036
CAS RN: 1909335-87-0
M. Wt: 257.37
InChI Key: YIVJTOBSIHNWKU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate, also known as Boc-piperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene functions as a protecting group for the amine group in organic synthesis. It can be selectively removed through acid-catalyzed hydrolysis to reveal the free amine group. This property makes Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene a valuable tool in the synthesis of complex organic molecules.
Biochemical and Physiological Effects
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene itself does not exhibit any significant biochemical or physiological effects. However, it has been used as a precursor for the synthesis of various compounds that have demonstrated potential therapeutic effects, such as antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility in organic synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling due to its sensitivity to air and moisture.

Future Directions

There are several future directions for the research and development of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene. One potential area of focus is the synthesis of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene derivatives with improved properties, such as increased stability and solubility. Another direction is the exploration of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene's potential applications in drug discovery, particularly in the development of novel antitumor and antiviral agents. Additionally, Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene could be utilized in the synthesis of new materials with unique properties, such as stimuli-responsive polymers and dendrimers.
Conclusion
In conclusion, Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene is a valuable chemical compound with a wide range of applications in scientific research. Its unique properties make it a useful tool in organic synthesis, drug discovery, and materials science. Further research and development of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene and its derivatives could lead to the discovery of new therapeutic agents and innovative materials with exciting properties.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene has been widely used in scientific research due to its potential applications in drug discovery, organic synthesis, and materials science. It serves as a useful building block for the synthesis of various compounds, including pharmaceuticals and natural products. Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylatene has also been utilized in the development of novel materials, such as polymers and dendrimers.

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-propan-2-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(2)14(10-16)7-6-8-15(9-14)12(17)18-13(3,4)5/h11,16H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVJTOBSIHNWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122215
Record name 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate

CAS RN

1909335-87-0
Record name 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909335-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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